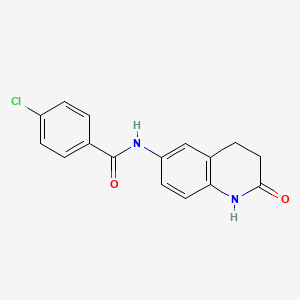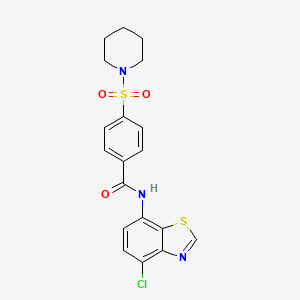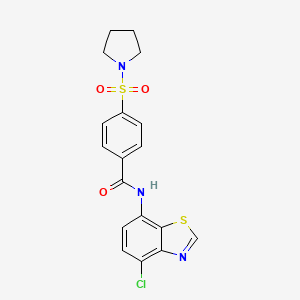![molecular formula C18H13ClF2N2O2 B6568203 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1021265-01-9](/img/structure/B6568203.png)
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide, also known as 2-CPA, is a synthetic compound with multiple scientific applications. It is a derivative of the phenylacetamide class of compounds, and is used as a pharmaceutical intermediate, a research tool, and a bioactive compound. 2-CPA has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its ability to modulate various biological pathways and its ability to act as a pro-drug.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its ability to modulate various biological pathways and its ability to act as a pro-drug. In addition, 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has been studied for its potential to be used as an inhibitor of cytochrome P450 enzymes, and as a substrate for the cytochrome P450 enzymes.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is metabolized by cytochrome P450 enzymes to form an active metabolite, which then binds to and activates various cellular targets. This activation of cellular targets is believed to be responsible for the anti-inflammatory, anti-cancer, and anti-microbial effects of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has been shown to modulate various biological pathways, including those involved in the regulation of cell proliferation, cell death, and immune system function. Furthermore, 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has been shown to have a pro-drug effect, meaning that it can be metabolized by the body to form an active metabolite, which then binds to and activates various cellular targets.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. In addition, it is a relatively non-toxic compound and has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. However, there are some limitations to using 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide in lab experiments. For example, 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a relatively new compound and the mechanism of action is not fully understood. In addition, the effects of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide on humans are not fully known, and it is not approved for use in humans.
Zukünftige Richtungen
There are several possible future directions for the study of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide. These include further research into the mechanism of action of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide, as well as further research into its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, further research into the effects of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide on humans is needed. Finally, further research into the potential of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide to be used as a pro-drug is needed.
Synthesemethoden
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid and 2,4-difluorophenylacetyl chloride in the presence of a base, such as sodium carbonate, to form 2-chlorophenyl-N-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methylacetamide. The second step involves the reaction of the product from the first step with a base, such as sodium bicarbonate, to form 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c19-12-3-1-11(2-4-12)7-18(24)22-10-14-9-17(25-23-14)15-6-5-13(20)8-16(15)21/h1-6,8-9H,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBIVDWINUNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)
![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)
![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)
![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)



![N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568174.png)
![4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568176.png)
![4-chloro-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6568177.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide](/img/structure/B6568183.png)
![4-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568185.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate](/img/structure/B6568192.png)
![6-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568197.png)